Magnesium thiosulfate

Vue d'ensemble

Description

Magnesium thiosulfate is an inorganic compound with the chemical formula MgS₂O₃. It is a colorless, water-soluble compound that plays a significant role in various chemical reactions. This compound is primarily known for its use in fertilizers, but its applications extend well beyond this domain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium thiosulfate is typically synthesized through a process known as double decomposition. This involves reacting magnesium sulfate (MgSO₄) with barium thiosulfate (BaS₂O₃) in an aqueous solution. The reaction results in the formation of this compound and a precipitate of barium sulfate (BaSO₄) .

Reaction Equation: [ \text{MgSO}_4 + \text{BaS}_2\text{O}_3 \rightarrow \text{MgS}_2\text{O}_3 + \text{BaSO}_4 ]

Industrial Production Methods: An efficient industrial process for preparing this compound involves the reaction of magnesium hydrosulfite and sulfur at elevated temperatures. Magnesium hydrosulfite can be prepared from commercial magnesium oxide and sulfur. Sulfur dioxide is used to maintain the pH during the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium thiosulfate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction.

Decomposition: When decomposed by heat, this compound dissociates into magnesium oxide (MgO) and sulfur dioxide (SO₂). The remaining magnesium reacts with sulfur to form magnesium sulfide (MgS) .

Reaction Equation: [ 2\text{MgS}_2\text{O}_3 \rightarrow 2\text{MgO} + 2\text{SO}_2 + \text{S}_2 ]

Oxidation and Reduction: Thiosulfates readily oxidize to dithionate, then tetrathionate, and finally to sulfates. This transformation is utilized in various industrial applications .

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂)

Reducing Agents: Sulfur dioxide (SO₂)

Conditions: Elevated temperatures and controlled pH levels

Major Products:

- Magnesium oxide (MgO)

- Sulfur dioxide (SO₂)

- Magnesium sulfide (MgS)

Applications De Recherche Scientifique

Magnesium thiosulfate has diverse applications in scientific research, including:

Chemistry:

- Used as a reducing agent in the removal of heavy metals from wastewater .

- Acts as a complexing agent in various chemical reactions.

Biology:

Medicine:

- Explored for its potential benefits in medical treatments, although these studies are in preliminary stages .

Industry:

Mécanisme D'action

The mechanism by which magnesium thiosulfate exerts its effects involves its role as a reducing agent and complexing agent. It helps in the precipitation of heavy metals from wastewater by reducing them to less soluble forms. In biological systems, its potential therapeutic effects are being explored, although the exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

- Sodium thiosulfate (Na₂S₂O₃)

- Potassium thiosulfate (K₂S₂O₃)

- Calcium thiosulfate (CaS₂O₃)

Uniqueness: Magnesium thiosulfate is unique due to its dual role as a source of magnesium and thiosulfate. This makes it particularly valuable in agricultural applications where both magnesium and sulfur are essential nutrients for plant growth .

Activité Biologique

Magnesium thiosulfate is a compound with diverse biological activities, particularly noted for its applications in environmental science, medicine, and agriculture. This article reviews the biological properties of this compound, including its mechanisms of action, case studies, and relevant research findings.

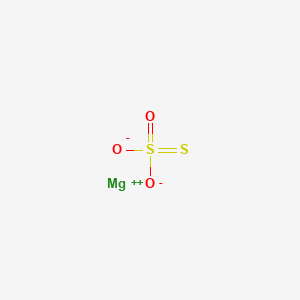

This compound (MgS₂O₃) is a salt formed from magnesium and thiosulfate ions. The thiosulfate ion () acts as a reducing agent due to the presence of sulfur in a lower oxidation state compared to sulfate (). This unique structure allows this compound to participate in various biochemical reactions, including:

- Ozone and Chlorine Quenching : this compound effectively quenches ozone in water treatment processes, preventing undesirable scaling and sulfate deposits. The reaction can be summarized as follows:

This reaction highlights the compound's utility in reducing residual ozone levels in treated water .

- Antidote for Cyanide Poisoning : this compound is recognized for its role as an antidote for cyanide toxicity. It provides a source of sulfur which helps convert cyanide to thiocyanate, a less toxic compound that can be excreted by the body.

1. Pharmaceutical Applications

This compound has been explored for its potential therapeutic effects:

- Analgesic Properties : Research indicates that this compound may possess analgesic properties, potentially useful in pain management .

- Tumor Inhibition : It has been studied in combination with sodium chloride as an antagonist in neoplasm treatment, suggesting potential applications in oncology .

2. Agricultural Uses

In agriculture, this compound serves as:

- Fertilizer Enhancer : It is utilized to enhance nitrogen delivery from urea fertilizers by inhibiting urease activity, which reduces ammonia volatilization . This effect improves nutrient utilization efficiency in crops.

Case Study 1: Ozone Quenching Efficiency

A laboratory study compared the ozone quenching efficiency of this compound with sodium and calcium thiosulfates. Results indicated that this compound exhibited superior performance, effectively reducing residual ozone concentrations from 1.23 mg/L to undetectable levels within one minute at optimal ratios .

| Compound | Initial Ozone (mg/L) | Final Ozone (mg/L) | Time (minutes) |

|---|---|---|---|

| This compound | 1.23 | <0.01 | 1 |

| Sodium Thiosulfate | 1.20 | 0.15 | 1 |

| Calcium Thiosulfate | 1.25 | 0.30 | 1 |

Case Study 2: Cyanide Detoxification

In clinical settings, this compound has been administered as part of treatment protocols for cyanide poisoning. Studies have shown that it effectively reduces cyanide levels in the bloodstream when used alongside other antidotes like hydroxocobalamin.

Research Findings

Recent studies have highlighted the role of thiosulfates, including this compound, in microbial sulfur cycling and biocorrosion processes:

Propriétés

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKHCTCLSRVZEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893106 | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-53-5 | |

| Record name | Magnesium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXM979IS61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.